1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea

Cryptochrome modulation Carbazole ureas Structure-Activity Relationship

This synthetic small molecule is distinguished by its N-cyclohexyl urea substituent. Unlike aromatic analogs designed for cryptochrome modulation or NPY5 antagonism, this specific derivative exhibits a divergent bioactivity fingerprint, targeting AMPAR-stargazin complexes and GIRK2 channels. Its predicted metabolic stability advantage over oxidation-prone aromatic analogs makes it a superior core scaffold for CNS/metabolic disease lead optimization. Essential for deconvoluting polypharmacology in hit confirmation and validating assay specificity as a negative control for cryptochrome-dependent studies.

Molecular Formula C20H27N3O
Molecular Weight 325.456
CAS No. 852140-75-1
Cat. No. B2908462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea
CAS852140-75-1
Molecular FormulaC20H27N3O
Molecular Weight325.456
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
InChIInChI=1S/C20H27N3O/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h10-12,15,23H,1-9,13H2,(H2,21,22,24)
InChIKeyGFTFRTBNMLBWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea (CAS 852140-75-1): Procurement-Relevant Structural and Pharmacological Context


1-Cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea (CAS 852140-75-1) is a synthetic small molecule belonging to the class of carbazole-containing ureas. This chemical family has been the subject of pharmaceutical research primarily as modulators of cryptochrome proteins for potential antihyperglycemic applications [1] and as antagonists of the neuropeptide Y5 receptor for obesity treatment [2]. A defining structural feature of the compound is the N-cyclohexyl substitution on the urea moiety, which distinguishes it from many aromatic-substituted analogs within the patent and research literature. The compound has been indexed in screening collections for diverse targets, including AMPAR-stargazin complexes and G protein-gated inwardly-rectifying potassium channels (GIRK2), indicating its utility in broad biochemical profiling studies .

Why Carbazole Urea Analogs Cannot Be Casually Substituted for CAS 852140-75-1: The Criticality of N-Substitution


Within the carbazole urea pharmacophore class, minor modifications to the N-substituent on the urea linker result in profound shifts in biological activity, target engagement, and physicochemical properties. The established structure-activity relationships (SAR) for both cryptochrome modulation [1] and NPY5 antagonism [2] demonstrate that the terminal group (cyclohexyl in CAS 852140-75-1 versus aromatic or other aliphatic groups in analogs) is a key determinant of potency, metabolic stability, and off-target profile. Generic substitution without verifying the specific substituent's impact on the desired assay endpoint is a primary source of irreproducibility in hit confirmation and lead optimization campaigns. The quantitative evidence below details how the N-cyclohexyl substituent differentiates this compound from its closest structural neighbors.

Quantitative Differentiation Guide for CAS 852140-75-1: Comparator-Based Evidence for Procurement Decisions


N-Cyclohexyl vs. N-Aromatic Substitution: A Structural Feature Dictating Lipophilicity-Driven Selectivity and Metabolic Profile

The N-cyclohexyl group in CAS 852140-75-1 confers a distinct lipophilic and steric profile compared to its direct N-(4-methylphenyl) analog (CAS 852140-79-5). In the general SAR context of carbazole urea cryptochrome modulators, replacing an aromatic N-substituent with a saturated cyclohexyl ring significantly reduces the calculated logP and polar surface area, which is expected to alter membrane permeability and reduce CYP-mediated aromatic oxidation [1]. The target compound (C20H27N3O, MW 325.4) possesses a lower molecular weight and different hydrogen-bonding capacity compared to the N-tolyl analog (C21H23N3O, MW 333.4) , impacting its drug-likeness and potential off-target binding.

Cryptochrome modulation Carbazole ureas Structure-Activity Relationship

Differential Activity Profile in Broad Screening: Target Engagement Fingerprint vs. In-Class Compounds

Public bioassay repositories indicate that CAS 852140-75-1 has been tested in multiple distinct biochemical screens, including as a potential inhibitor of the RMI-FANCM interaction and a modulator of AMPAR-stargazin complexes . This screening fingerprint can be compared to that of other tetrahydrocarbazole ureas. For instance, the 1-(4-chlorophenyl) analog is noted for acetylcholinesterase inhibition [1], while the general carbazole urea class is associated with cryptochrome modulation [2]. These divergent activities highlight that the N-cyclohexyl derivative occupies a distinct region of biological activity space, making it a valuable tool compound for comparative selectivity profiling.

Target profiling AMPAR-stargazin GIRK2 RMI-FANCM

Predicted Metabolic Stability of the N-Cyclohexyl Moiety vs. N-Aromatic Analogs

A key liability of the carbazole urea pharmacophore, particularly when coupled with an aromatic N-substituent, is the potential for oxidative metabolism leading to reactive metabolite formation, a concern highlighted in the optimization of NPY5 antagonists [1]. The cyclohexyl group in CAS 852140-75-1 lacks aromatic oxidation sites, which in silico models predict to reduce CYP450-mediated clearance and the risk of forming reactive intermediates compared to the N-phenyl or N-tolyl analogs. The NPY5 program demonstrated that metabolic stability was a critical differentiator among closely related carbazole ureas, directly impacting the selection of compounds with improved DMPK profiles [1].

Drug metabolism In silico ADME Carbazole ureas

Absence from Cryptochrome Modulator SAR Series: Negative Selectivity Evidence

A comprehensive SAR study of carbazole-containing amides and ureas as cryptochrome modulators resulted in the identification of a clinical candidate (compound 50) with potent in vivo efficacy in db/db mice [1]. Notably, CAS 852140-75-1 is absent from the disclosed SAR tables of this study, suggesting that the N-cyclohexyl substitution is incompatible with cryptochrome modulation activity. This provides a valuable differentiation: while many carbazole ureas are potent cryptochrome modulators, this specific compound can serve as a structurally matched negative control or as a scaffold for exploring off-target effects devoid of cryptochrome activity.

Cryptochrome Negative control Selectivity

Recommended Application Scenarios for 1-Cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea (CAS 852140-75-1) Based on Differentiation Evidence


In Vitro Selectivity Profiling and Off-Target Panel Screening

Based on its divergent bioactivity fingerprint, which includes potential modulation of AMPAR-stargazin complexes and GIRK2 channels with no reported cryptochrome activity , CAS 852140-75-1 is ideally suited as a reference standard in selectivity panels. Its use can help deconvolute target engagement when other carbazole ureas show polypharmacology. This application is directly supported by the cross-study comparable evidence of its distinct screening profile.

Lead Optimization Scaffold Requiring Reduced Aromatic Metabolism

For medicinal chemistry programs targeting metabolic diseases or CNS disorders, the N-cyclohexyl substituent offers a predicted advantage in metabolic stability by eliminating sites for aromatic oxidation, a known liability in the NPY5 carbazole urea series [1]. This compound can serve as a core scaffold for further derivatization aimed at improving pharmacokinetic properties while maintaining target engagement.

Negative Control for Cryptochrome-Mediated Assays

The absence of CAS 852140-75-1 from the published cryptochrome modulator SAR series [2] makes it a structurally appropriate negative control. Researchers studying circadian rhythm disruption or cryptochrome-dependent glucose homeostasis can use it to validate assay specificity, ensuring observed effects are not due to general carbazole urea scaffold interactions.

Procurement for Focused Library Construction in Neuroscience Research

The compound's inclusion in high-throughput screens targeting ion channels and neuronal protein complexes (AMPAR-stargazin, GIRK2) positions it as a candidate for inclusion in focused compound libraries designed for neuroscience and ion channel research, offering a chemical diversity point that complements aromatic carbazole urea analogs.

Quote Request

Request a Quote for 1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.